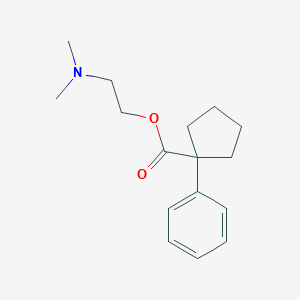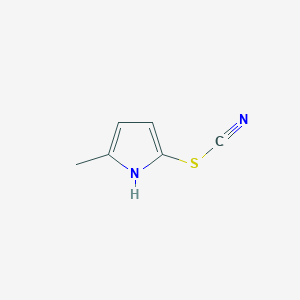
(5-methyl-1H-pyrrol-2-yl) thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-methyl-1H-pyrrol-2-yl) thiocyanate is a chemical compound that has been widely used in scientific research for its various applications. It is a thiocyanate derivative of pyrrole, which has a broad range of biological activities.
Wirkmechanismus
The mechanism of action of (5-methyl-1H-pyrrol-2-yl) thiocyanate is not fully understood. However, it is believed that the thiocyanate group is responsible for its biological activity. Thiocyanate ions have been shown to have antimicrobial activity by disrupting the bacterial cell membrane. Additionally, (5-methyl-1H-pyrrol-2-yl) thiocyanate has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemische Und Physiologische Effekte
(5-methyl-1H-pyrrol-2-yl) thiocyanate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans. Additionally, (5-methyl-1H-pyrrol-2-yl) thiocyanate has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (5-methyl-1H-pyrrol-2-yl) thiocyanate in lab experiments is its broad range of biological activities. It has been shown to have antibacterial, antifungal, and antiviral activities, as well as inhibiting the growth of cancer cells. Additionally, (5-methyl-1H-pyrrol-2-yl) thiocyanate is relatively easy to synthesize and purify.
However, there are also limitations to using (5-methyl-1H-pyrrol-2-yl) thiocyanate in lab experiments. One limitation is its potential toxicity. Although it has been shown to be relatively non-toxic, it is important to use caution when handling this compound. Additionally, (5-methyl-1H-pyrrol-2-yl) thiocyanate may not be effective against all types of bacteria or cancer cells.
Zukünftige Richtungen
There are several future directions for the use of (5-methyl-1H-pyrrol-2-yl) thiocyanate in scientific research. One direction is the development of new derivatives with enhanced biological activity. Another direction is the investigation of the mechanism of action of (5-methyl-1H-pyrrol-2-yl) thiocyanate. Additionally, (5-methyl-1H-pyrrol-2-yl) thiocyanate could be used as a starting material for the synthesis of other biologically active compounds. Finally, further studies could be conducted to determine the potential use of (5-methyl-1H-pyrrol-2-yl) thiocyanate in clinical applications.
Conclusion:
In conclusion, (5-methyl-1H-pyrrol-2-yl) thiocyanate is a compound with various biological activities that has been widely used in scientific research. It can be synthesized by a straightforward method and has been shown to have antibacterial, antifungal, and antiviral activities, as well as inhibiting the growth of cancer cells. Although there are limitations to using (5-methyl-1H-pyrrol-2-yl) thiocyanate in lab experiments, there are also many future directions for its use in scientific research.
Synthesemethoden
The synthesis of (5-methyl-1H-pyrrol-2-yl) thiocyanate is a straightforward process. It can be synthesized by reacting 5-methyl-1H-pyrrole-2-carbonyl chloride with thiocyanate ion in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields a white solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
(5-methyl-1H-pyrrol-2-yl) thiocyanate has been used in various scientific research applications. It has been shown to have antibacterial, antifungal, and antiviral activities. It has also been used as a fluorescent probe for the detection of thiols in biological samples. Additionally, (5-methyl-1H-pyrrol-2-yl) thiocyanate has been used as a starting material for the synthesis of other biologically active compounds.
Eigenschaften
CAS-Nummer |
89418-02-0 |
|---|---|
Produktname |
(5-methyl-1H-pyrrol-2-yl) thiocyanate |
Molekularformel |
C6H6N2S |
Molekulargewicht |
138.19 g/mol |
IUPAC-Name |
(5-methyl-1H-pyrrol-2-yl) thiocyanate |
InChI |
InChI=1S/C6H6N2S/c1-5-2-3-6(8-5)9-4-7/h2-3,8H,1H3 |
InChI-Schlüssel |
QHLZWSCIBAEJGZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1)SC#N |
Kanonische SMILES |
CC1=CC=C(N1)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B186430.png)
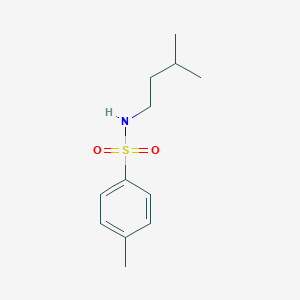
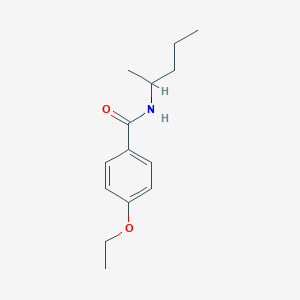
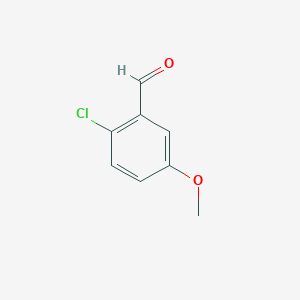
![Ethyl 4-[(4-methylpiperazine-1-carbothioyl)amino]benzoate](/img/structure/B186434.png)
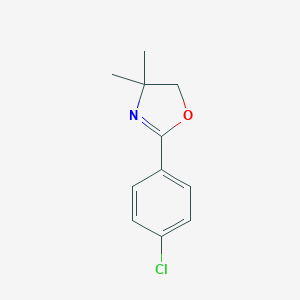
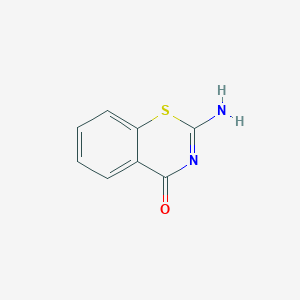
![3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B186439.png)
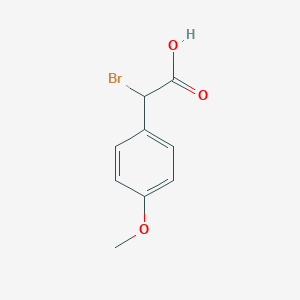
![1-[5-(4-Methylphenoxy)pentyl]pyrrolidine](/img/structure/B186441.png)
![1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione](/img/structure/B186442.png)
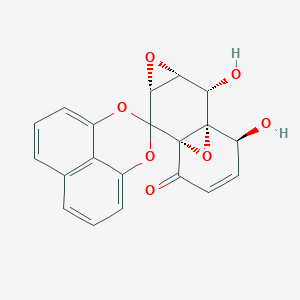
![7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186448.png)
